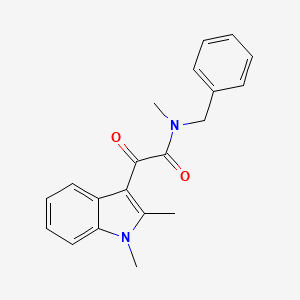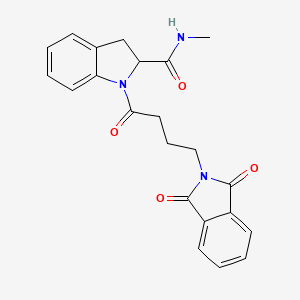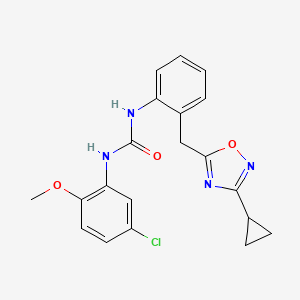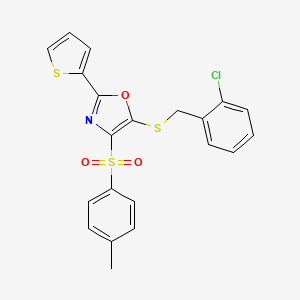![molecular formula C11H14ClN B2457371 Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride CAS No. 2377033-61-7](/img/structure/B2457371.png)
Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro compounds are compounds that have at least two molecular rings with only one common atom . They are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .
Synthesis Analysis
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles .Molecular Structure Analysis
Spiro compounds are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
Spiro compounds are recognized as an important building block in organic synthesis . They are used in a wide range of chemical reactions to produce complex molecular spiro architectures .Mécanisme D'action
The mechanism of action of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane is not fully understood. However, it is believed that Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane exerts its biological activity by interacting with specific molecular targets in cells. For example, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane has been shown to inhibit the activity of certain enzymes, which are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Spiro-cyclopropane has been shown to have various biochemical and physiological effects. For example, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane has been shown to induce cell death in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in the body. Additionally, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane is its potential as a drug candidate for the treatment of various diseases. Additionally, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane is a versatile building block for the synthesis of complex organic molecules, which makes it a valuable tool for organic synthesis. However, one of the limitations of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane is its relatively complex synthesis method, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for the study of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane. One possible future direction is the development of more efficient and cost-effective synthesis methods for Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane. Additionally, further research is needed to fully understand the mechanism of action of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane and its potential applications in the treatment of various diseases. Finally, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane may have applications in the development of advanced materials, which could be explored in future research.
Conclusion:
In conclusion, spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride, also known as Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane, is a chemical compound that has potential applications in various fields of scientific research. This paper has explored the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane. Further research is needed to fully understand the potential of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane in scientific research and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane involves the reaction of 1,3-dihydroindene with a cyclopropane derivative in the presence of a catalyst. This reaction results in the formation of Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane, which is then isolated and purified to obtain the final product.
Applications De Recherche Scientifique
Spiro-cyclopropane has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane has been used as a building block for the synthesis of complex organic molecules. In materials science, Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochlorideropane has been studied for its potential applications in the development of advanced materials.
Propriétés
IUPAC Name |
spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11;/h1-4,10H,5-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSCATPVTGMBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=CC=CC=C3C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B2457289.png)
![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)



![4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2457298.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)

![2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457302.png)
![2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B2457305.png)

![1,3-Dimethyl-8-[methyl-(phenylmethyl)amino]-7-[2-(2-pyrimidinylthio)ethyl]purine-2,6-dione](/img/structure/B2457308.png)

